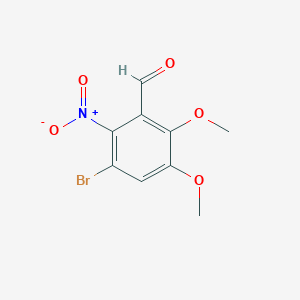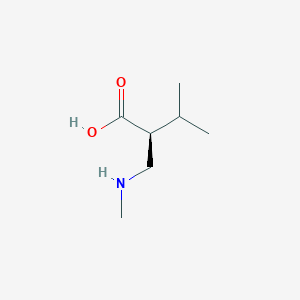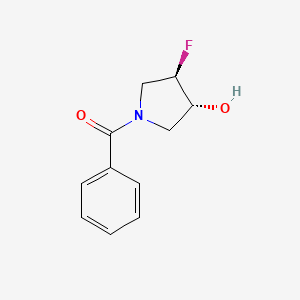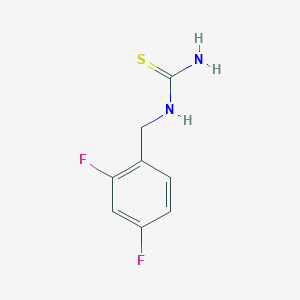
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzaldehyde, featuring bromine, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde typically involves the bromination of 5,6-dimethoxy-2-nitrobenzaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
Oxidation: 3-Bromo-5,6-dimethoxy-2-nitrobenzoic acid.
Reduction: 3-Bromo-5,6-dimethoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Applications De Recherche Scientifique
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde depends on its chemical reactivity. The compound can interact with various molecular targets through its functional groups:
Aldehyde Group: Can form Schiff bases with amines, leading to the formation of imines.
Nitro Group: Can undergo reduction to form amines, which can further react with other molecules.
Bromine Atom:
Comparaison Avec Des Composés Similaires
3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde can be compared with other similar compounds:
3,4-Dimethoxy-6-nitrobenzaldehyde: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-2-hydroxy-3-nitrobenzaldehyde: Contains a hydroxyl group instead of methoxy groups, affecting its chemical properties.
4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but without the bromine atom, resulting in different reactivity
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
861522-37-4 |
|---|---|
Formule moléculaire |
C9H8BrNO5 |
Poids moléculaire |
290.07 g/mol |
Nom IUPAC |
5-bromo-2,3-dimethoxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8BrNO5/c1-15-7-3-6(10)8(11(13)14)5(4-12)9(7)16-2/h3-4H,1-2H3 |
Clé InChI |
USMPGJSZPRZGMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1OC)C=O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)


![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)
![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)



![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)

